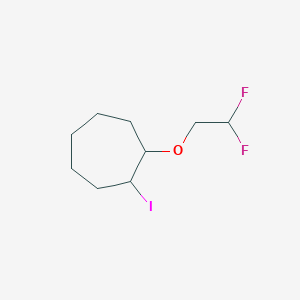![molecular formula C18H20O6 B13079952 2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with four methoxy groups and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol or aldehyde derivatives of the biphenyl acetic acid.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups and the acetic acid moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-3-yl)acetic acid
Uniqueness
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific positioning of the methoxy groups and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The precise arrangement of these functional groups can result in distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H20O6 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-[2-(2,3-dimethoxyphenyl)-3,4-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-5-6-12(17(13)23-3)16-11(10-15(19)20)8-9-14(22-2)18(16)24-4/h5-9H,10H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
NVKNDGJZQSMBTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)C2=C(C(=CC=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
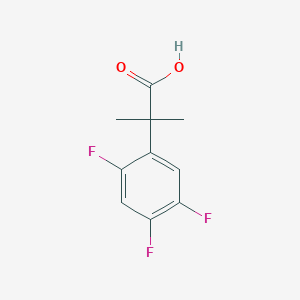

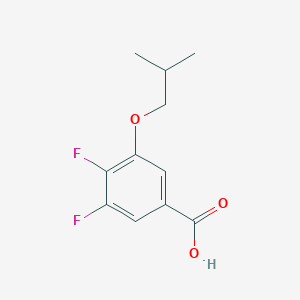
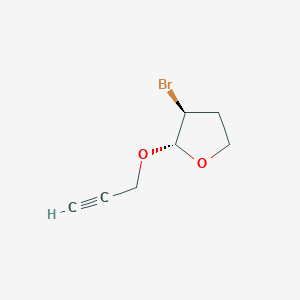
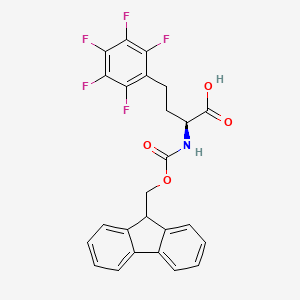


![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)

